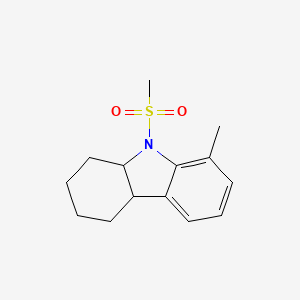
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can be achieved through several methods. One common approach involves the reaction of secondary amides with acyl chlorides under mild conditions. For instance, an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride or pimeloyl chloride can yield 1,3-oxazin-4-ones . This method is efficient and provides good yields with broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could result in various substituted derivatives.
Scientific Research Applications
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Benzoxazinone Derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
392736-11-7 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-butyl-4-hydroxy-2-methylsulfanyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C9H13NO3S/c1-3-4-5-6-7(11)10-9(14-2)13-8(6)12/h11H,3-5H2,1-2H3 |
InChI Key |
DXJBDWOCWRXBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(OC1=O)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)


![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)

![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)

